

chemical structure and properties of 3'-Deoxy-3'fluoroguanosine

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Compound of Interest

Compound Name: 3'-Deoxy-3'-fluoroguanosine

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An In-depth Technical Guide to 3'-Deoxy-3'fluoroguanosine Introduction

3'-Deoxy-3'-fluoroguanosine is a synthetic nucleoside analog of the natural purine nucleoside, guanosine. The strategic substitution of the hydroxyl group at the 3' position of the ribose sugar with a fluorine atom significantly alters its chemical and biological properties. This modification makes it a subject of interest in medicinal chemistry and drug development, particularly in the fields of virology and oncology. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, biological activity, and relevant experimental methodologies for **3'-Deoxy-3'-fluoroguanosine**.

Chemical Structure and Properties

The chemical identity and key physicochemical properties of **3'-Deoxy-3'-fluoroguanosine** are summarized below.



Property	Value	Reference(s)
Chemical Name	2-amino-9-((2R,3S,4S,5R)-4- fluoro-3-hydroxy-5- (hydroxymethyl)tetrahydrofura n-2-yl)-1H-purin-6(9H)-one	
Molecular Formula	C10H12FN5O4	
Molecular Weight	285.23 g/mol	
CAS Number	123402-21-1	
Appearance	Solid powder	
Purity	Typically >96%	
Melting Point	289-291 °C	
Solubility	Soluble in DMSO; Slightly soluble in water, acetonitrile, and methanol	
SMILES	O=C1C2=C(N(C=N2) [C@@H]3OINVALID-LINK INVALID-LINK [C@H]3O)NC(N)=N1	
InChIKey	VDOWHLFGBWKXJC- DXTOWSMRSA-N	

Biological Activity and Mechanism of Action

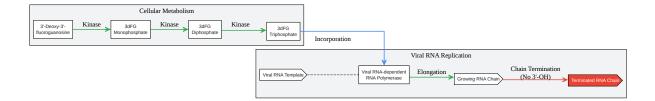
3'-Deoxy-3'-fluoroguanosine is classified as a nucleoside analog and antimetabolite. Its mechanism of action is primarily attributed to its ability to interfere with nucleic acid synthesis.

Inhibition of RNA Replication

As a nucleoside analog, **3'-Deoxy-3'-fluoroguanosine** can be intracellularly phosphorylated to its triphosphate form by host cell kinases. This triphosphate metabolite can then be recognized by viral RNA-dependent RNA polymerases (RdRp) and incorporated into the growing viral RNA



chain. The absence of a 3'-hydroxyl group, replaced by a fluorine atom, prevents the formation of the subsequent phosphodiester bond, leading to premature chain termination and inhibition of viral replication.



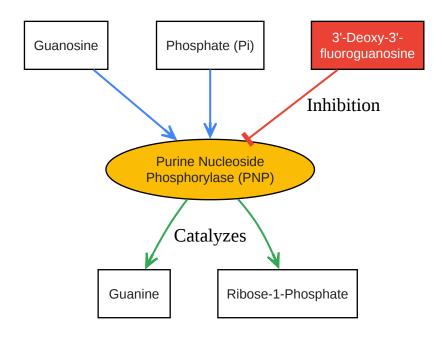
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Mechanism of RNA Chain Termination by 3'-Deoxy-3'-fluoroguanosine.

Purine Nucleoside Phosphorylase Inhibition

3'-Deoxy-3'-fluoroguanosine has also been described as an inhibitor of purine nucleoside phosphorylase (PNP). PNP is a key enzyme in the purine salvage pathway, catalyzing the reversible phosphorolysis of purine ribonucleosides and deoxyribonucleosides to the corresponding purine base and ribose-1-phosphate or deoxyribose-1-phosphate. Inhibition of PNP can disrupt purine metabolism, which may contribute to its biological effects.





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Inhibition of Purine Nucleoside Phosphorylase (PNP) by 3'-Deoxy-3'-fluoroguanosine.

Antiviral Activity

The antiviral potential of **3'-Deoxy-3'-fluoroguanosine** has been investigated, particularly against flaviviruses. In an initial screening against Tick-borne encephalitis virus (TBEV), it demonstrated a protective effect on infected cells.

Virus	Cell Line	Concentration (µM)	Result	Reference(s)
Tick-borne encephalitis virus (TBEV)	PS cells	25	36.1% cell viability of infected cells	
Tick-borne encephalitis virus (TBEV)	PS cells	6.25, 12.5, 25	Did not reduce viral titers	

It is noteworthy that in the same study, the related compound 3'-Deoxy-3'-fluoroadenosine exhibited potent, low-micromolar antiviral activity against TBEV, Zika virus, and West Nile virus,



suggesting that the nature of the purine base plays a critical role in the antiviral efficacy of 3'-deoxy-3'-fluoro nucleosides.

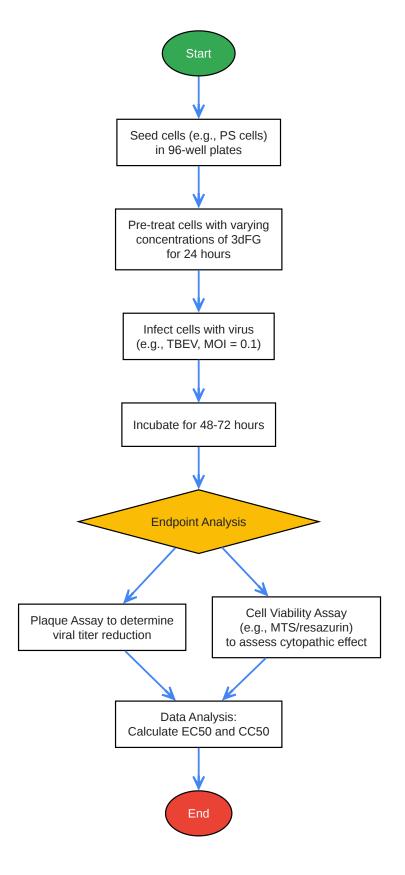
Experimental Protocols Synthesis of 3'-Deoxy-3'-fluoroguanosine

While a detailed, step-by-step protocol for the synthesis of **3'-Deoxy-3'-fluoroguanosine** is not readily available in the provided search results, a general synthetic strategy can be inferred from the synthesis of similar compounds. A common approach involves the fluorination of a suitably protected guanosine derivative. One reported method for a related compound, $3'-\alpha$ -fluoro-2', 3'-dideoxyguanosine, starts from guanosine and proceeds in six steps with an overall yield of 27%. Another approach involves the $3'-\alpha$ -selective fluorination of an 8,2'-thioanhydronucleoside intermediate. A chemo-enzymatic method has also been described for the synthesis of 2', 3'-dideoxy-3'-fluoro- β -d-guanosine, utilizing purine nucleoside phosphorylase for the enzymatic glycosylation of guanine with a fluorinated sugar phosphate.

Antiviral Activity Assay (Cell-Based)

The following is a generalized protocol for assessing the antiviral activity of **3'-Deoxy-3'-fluoroguanosine**, adapted from studies on related nucleoside analogs.





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Workflow for a typical cell-based antiviral activity assay.



- Cell Culture: Plate susceptible cells (e.g., porcine kidney stable cells (PS) or human brain capillary endothelial cells (HBCA)) in 96-well plates and grow to confluency.
- Compound Preparation: Prepare serial dilutions of 3'-Deoxy-3'-fluoroguanosine in cell culture medium.
- Pre-treatment: Remove the growth medium from the cells and add the compound dilutions.
 Incubate for 24 hours.
- Infection: Infect the cells with the virus of interest (e.g., TBEV) at a multiplicity of infection (MOI) of 0.1. Include virus-only and mock-infected controls.
- Incubation: Incubate the infected plates for a period suitable for the virus replication cycle (e.g., 48-72 hours).
- Quantification of Antiviral Effect:
 - Plaque Reduction Assay: Collect the supernatant and perform a plaque assay to determine the viral titer. The reduction in plaque forming units (PFU/mL) compared to the virus control indicates antiviral activity.
 - Cell Viability Assay: Assess the inhibition of the viral cytopathic effect (CPE) using a cell viability reagent (e.g., MTS or resazurin). The increase in cell viability compared to the virus control indicates antiviral activity.
- Data Analysis: Calculate the 50% effective concentration (EC₅₀) and the 50% cytotoxic concentration (CC₅₀) from the dose-response curves to determine the compound's potency and selectivity index (SI = CC₅₀/EC₅₀).

Purine Nucleoside Phosphorylase (PNP) Inhibition Assay

The following is a general protocol for an in vitro PNP inhibition assay.

 Reaction Mixture Preparation: Prepare a reaction buffer (e.g., 50 mM potassium phosphate, pH 7.0).



- Assay Components: In a microplate well, combine the reaction buffer, a known concentration of a PNP substrate (e.g., inosine), and the PNP enzyme (e.g., from E. coli).
- Inhibitor Addition: Add varying concentrations of **3'-Deoxy-3'-fluoroguanosine** to the reaction wells. Include a control with no inhibitor.
- Initiation and Incubation: Initiate the reaction and incubate at a controlled temperature (e.g., room temperature) for a specific time (e.g., 1 minute).
- Detection: Monitor the rate of the reaction. This can be done by measuring the decrease in the substrate concentration or the increase in the product concentration (e.g., hypoxanthine) over time, often using spectrophotometry or HPLC.
- Data Analysis: Determine the rate of reaction at each inhibitor concentration and calculate the IC₅₀ value, which is the concentration of 3'-Deoxy-3'-fluoroguanosine required to inhibit PNP activity by 50%.

Conclusion

- **3'-Deoxy-3'-fluoroguanosine** is a synthetically accessible nucleoside analog with the potential to interfere with viral replication and purine metabolism. While its antiviral activity appears to be less potent than its adenosine counterpart, it remains a valuable tool for studying the structure-activity relationships of nucleoside analogs and as a potential scaffold for the development of novel therapeutic agents. The experimental protocols outlined in this guide provide a framework for the further investigation of its biological properties.
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